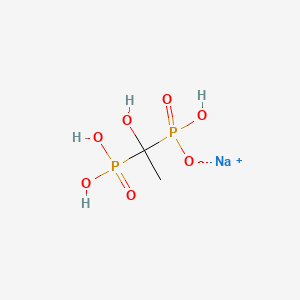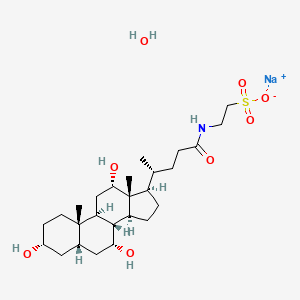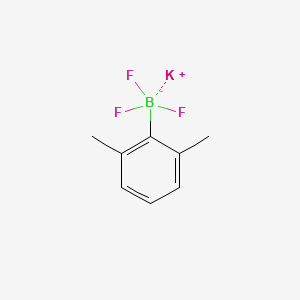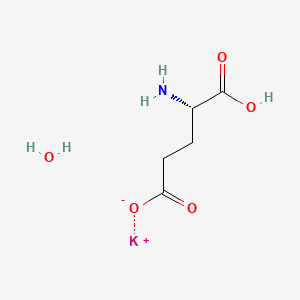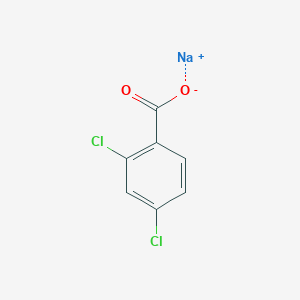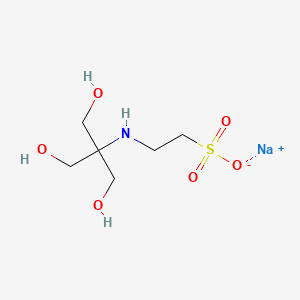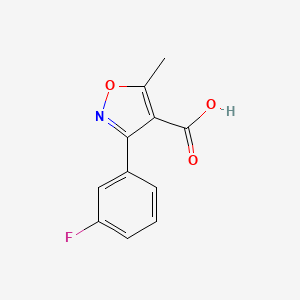
3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Übersicht
Beschreibung
The compound "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the fluorophenyl group suggests potential for interaction with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid," they do offer insights into related compounds. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, which share a similar carboxylic acid functionality, was achieved and showed significant antiproliferative effects against breast cancer cell lines . Additionally, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which includes a 3-fluorophenyl moiety, was performed using the Gewald synthesis technique . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been studied, as in the case of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, which was analyzed using density functional theory (DFT) and compared with crystallographic data . Such studies are crucial for understanding the electronic structure and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of carboxylic acids in chemical derivatization has been explored, particularly for analysis by high-performance liquid chromatography (HPLC). For example, 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide was used as a derivatization reagent for carboxylic acids, suggesting that the carboxylic acid group in "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" could undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be inferred from related studies. For instance, substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids were evaluated for their diuretic and uricosuric properties, indicating potential biological activities for isoxazole carboxylic acids . The infrared spectrum and structural properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated, providing insights into the vibrational frequencies and molecular interactions that could be relevant for "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid" .
Wissenschaftliche Forschungsanwendungen
Anaerobic Transformation in Environmental Science
Research into the anaerobic transformation of phenols to benzoates has utilized isomeric fluorophenols, including 3-fluorophenyl derivatives, to investigate the biochemical pathways involved. This study contributes to understanding the environmental degradation processes of phenolic compounds, indicating that the transformation of 3-fluorophenol leads to the accumulation of fluorobenzoic acids, specifically 3-fluorobenzoate, in the presence of phenol. This research highlights the potential environmental fate of fluorophenyl compounds and their transformation into benzoates in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).
Pharmaceutical and Medicinal Chemistry
A significant portion of research on 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives focuses on pharmaceutical applications. These compounds have been explored for their antitumor properties. Specifically, the transformation of isoxazolylcarbamides, which can be derived from such compounds, has shown high antitumor activity and the ability to enhance the effects of cytostatic drugs used in medical practice. This research underscores the potential of isoxazole derivatives in developing new therapeutic agents for cancer treatment (Potkin et al., 2014).
Synthesis and Chemical Properties
The study of the synthesis and chemical properties of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives has broadened our understanding of isoxazole chemistry. Research in this area has led to the development of methods for synthesizing 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, which are valuable for further chemical modifications and pharmaceutical applications. These studies not only provide insights into the synthetic pathways but also highlight the versatility of isoxazole derivatives in chemical synthesis (Martins et al., 2002).
Immunological Activity Research
Isoxazole derivatives have been examined for their immunomodulating actions. Specifically, 5-amino-3-methylisoxazole-4-carboxylic acid derivatives have been synthesized and evaluated for their potential immunotropic activity. This research contributes to the understanding of how structural modifications of isoxazole compounds influence their immunological effects, offering a pathway to developing novel immunomodulatory drugs (Ryng et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWBGBHYPTPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634250 | |
| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
CAS RN |
1736-18-1 | |
| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

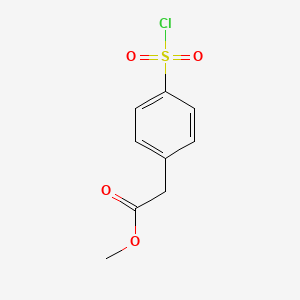

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

